![molecular formula C18H14N2O4S2 B2556542 N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide CAS No. 922034-85-3](/img/structure/B2556542.png)

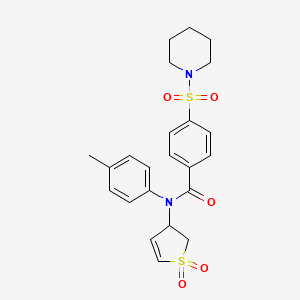

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

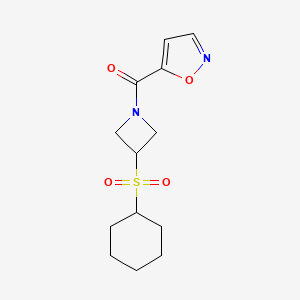

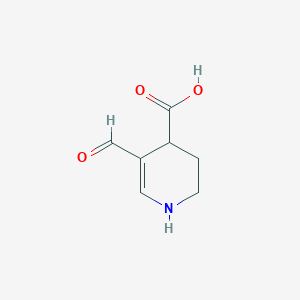

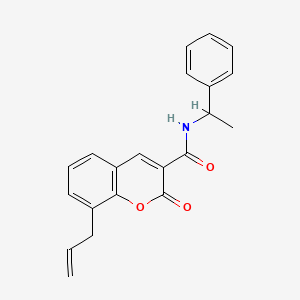

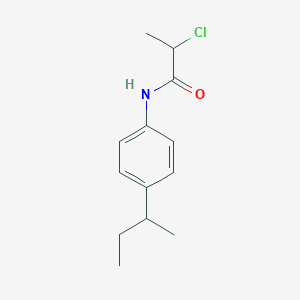

The compound’s IUPAC name, molecular formula, and structure are identified.

Synthesis Analysis

The methods used to synthesize the compound are detailed, including the starting materials, reagents, and conditions.Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the compound’s structure.Chemical Reactions Analysis

The compound’s reactivity is studied. This can involve looking at what happens when the compound is exposed to various conditions or reagents.Physical And Chemical Properties Analysis

The compound’s physical and chemical properties, such as its melting point, boiling point, solubility, etc., are determined.Scientific Research Applications

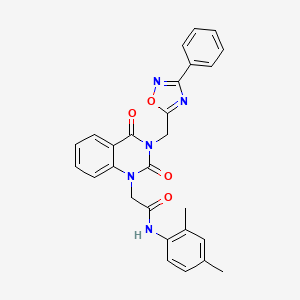

Sulfonamides in Medicinal Chemistry

Sulfonamides have played a significant role in medicinal chemistry since their discovery. They are known for their antimicrobial properties and have been utilized in the treatment of various infections. Recent research has expanded their application to include anticancer, anti-inflammatory, and antiglaucoma activities. Sulfonamides have been incorporated into drugs targeting carbonic anhydrase isoforms, which are relevant in treating conditions like glaucoma by reducing intraocular pressure. Furthermore, the synthesis of novel sulfonamides aims at enhancing their selectivity and effectiveness for specific therapeutic targets, indicating a continued interest in their development for medical use (Carta, Scozzafava, & Supuran, 2012); (Gulcin & Taslimi, 2018).

Sulfonamides in Environmental Science

Sulfonamides have been detected in environmental samples, raising concerns about their impact on ecosystems and human health. Their presence in water bodies is mainly attributed to agricultural practices and the disposal of pharmaceuticals. Research has indicated that even low concentrations of sulfonamides in the environment can lead to the development of antibiotic resistance among microbial populations, posing a potential threat to public health. Efforts are ongoing to understand the fate, behavior, and effects of sulfonamides in the environment to mitigate their negative impacts (Baran, Adamek, Ziemiańska, & Sobczak, 2011).

Sulfonamides in Analytical Chemistry

The analysis of sulfonamides, including their detection and quantification in pharmaceuticals, food products, and environmental samples, is crucial for quality control and monitoring their distribution and accumulation. Capillary electrophoresis and other advanced analytical techniques have been developed and refined to improve the sensitivity, accuracy, and efficiency of sulfonamide detection. These methods facilitate the study of sulfonamides' pharmacokinetics, environmental fate, and potential health effects, supporting both research and regulatory activities (Hoff & Kist, 2009).

Safety And Hazards

The compound’s safety profile is assessed. This can involve looking at its toxicity, flammability, environmental impact, etc.

Future Directions

Based on the results of these analyses, researchers will suggest future directions for research. This could involve suggesting modifications to the compound’s structure to enhance its properties, proposing further studies to understand its mechanism of action, etc.

I hope this helps! If you have any other questions, feel free to ask.

properties

IUPAC Name |

N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O4S2/c1-11-4-6-16-14(9-11)19-18(21)13-10-12(5-7-15(13)24-16)20-26(22,23)17-3-2-8-25-17/h2-10,20H,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZNYKABJIDXHME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC=CS4)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(4-chlorophenyl)-3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![rac-(1R,5R,6R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2556467.png)

![2-methoxy-5-(N-(octahydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)benzamide](/img/structure/B2556470.png)

![(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2556473.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-chloro-5-nitrobenzamide](/img/structure/B2556474.png)

![7-(furan-2-yl)-5-(2-(indolin-1-yl)-2-oxoethyl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2556479.png)

![Ethyl 4-methyl-2-[(piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylate hydrochloride](/img/structure/B2556481.png)

![4-[(Propanoylcarbamothioyl)amino]benzoic acid](/img/structure/B2556482.png)